2-(Benzylsulfanyl)-3-methylbutanoic acid
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Overview
Description
2-(Benzylsulfanyl)-3-methylbutanoic acid is a useful research compound. Its molecular formula is C12H16O2S and its molecular weight is 224.32. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of heterocyclic compounds, such as triazolo[3,4-a][2]benzazepines, involves the use of structurally similar sulfur-containing compounds. These syntheses are crucial for developing new materials and pharmaceuticals with potential applications in various fields, including organic electronics and medicine (Glushkov et al., 2021).
Analytical Chemistry and Food Science
- Analytical methods for quantifying hydroxy acids in wines and other alcoholic beverages have been optimized. This research is significant for understanding the flavor profiles and chemical compositions of these beverages, with potential implications for quality control and sensory analysis (Gracia-Moreno et al., 2015).
Biochemistry and Enzymology
- Studies on the Ehrlich pathway's degradation mechanism of amino acids to alcohols in fermented foods have implications for food science, flavor engineering, and understanding metabolic pathways in microorganisms (Matheis et al., 2016).
Pharmacology and Drug Development
- Carboxamide derivatives of amino acids, including those with sulfur-containing side chains, have been studied for their interactions with proteins like Bovine Serum Albumin (BSA). These studies are foundational for drug design and understanding drug-protein interactions (Thakare et al., 2018).
Materials Science and Nanotechnology
- The synthesis and application of polymeric and solid lipid nanoparticles for sustained release in agricultural applications represent an important area of research for improving the efficiency and reducing the environmental impact of agrochemicals (Campos et al., 2015).
Environmental Science and Remediation
- Research into the heat-activated persulfate oxidation of contaminants in groundwater, although not directly related to 2-(Benzylsulfanyl)-3-methylbutanoic acid, provides insights into the potential for using advanced oxidation processes for environmental remediation (Park et al., 2016).
Mechanism of Action
Target of Action
Related compounds such as 2-benzylsulfanyl-nicotinic acid based 1,3,4-oxadiazoles have been suggested to target stat3 and mir-21
Mode of Action
For instance, 2-benzylsulfanyl-nicotinic acid based 1,3,4-oxadiazoles have been suggested to interact with STAT3 and miR-21 . The exact mechanism of interaction and the resulting changes for 2-(Benzylsulfanyl)-3-methylbutanoic acid remain to be elucidated.
Biochemical Pathways
It is known that phenolic compounds, which share some structural similarities with the compound , are involved in various biochemical pathways . These pathways include the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug development as it influences the bioavailability and efficacy of a compound
Result of Action
For instance, 2-benzylsulfanyl-nicotinic acid based 1,3,4-oxadiazoles have been suggested to have promising effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of many compounds . Additionally, the presence of other compounds in the environment can also influence the action, efficacy, and stability of this compound .
Properties
IUPAC Name |
2-benzylsulfanyl-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2S/c1-9(2)11(12(13)14)15-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFWVVQDXPXBAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)SCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.